Adenosine

Catalog No.
S1531248
CAS No.
133248-01-8
M.F
C10H13N5O4
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine

CAS Number

133248-01-8

Product Name

Adenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1

InChI Key

OIRDTQYFTABQOQ-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Water solubility increases by warming and lowering the pH
Insoluble in ethanol
In water, 5.1 g/L at 25 °C
37 mg/mL

Synonyms

Adenocard, Adenoscan, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

The exact mass of the compound Adenosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)8230 mg/linsoluble in ethanolin water, 5.1 g/l at 25 °c37 mg/ml>40.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755857. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides. It belongs to the ontological category of adenosines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Adenosine is an organic compound that plays a crucial role in various biological processes. It consists of a nitrogenous base, adenine, linked to a ribose sugar through a β-N9-glycosidic bond. This molecule is fundamental as it forms the building block for several important biomolecules, including adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate, which are essential for energy transfer within cells. Additionally, adenosine is involved in signal transduction pathways, particularly through its derivatives like cyclic adenosine monophosphate .

, primarily involving its phosphorylation and dephosphorylation. The hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate releases energy that powers cellular processes. The reverse reaction regenerates adenosine triphosphate from adenosine diphosphate and inorganic phosphate, requiring energy input . Furthermore, adenosine can be converted to inosine through the action of adenosine deaminase, and its levels can be modulated by various nucleotidases .

Key Reactions Involving Adenosine:

  • Hydrolysis:
    Adenosine Triphosphate+H2OAdenosine Diphosphate+Pi+Energy\text{Adenosine Triphosphate}+H_2O\rightarrow \text{Adenosine Diphosphate}+P_i+\text{Energy}
  • Phosphorylation:
    Adenosine Diphosphate+Pi+EnergyAdenosine Triphosphate+H2O\text{Adenosine Diphosphate}+P_i+\text{Energy}\rightarrow \text{Adenosine Triphosphate}+H_2O
  • Deamination:
    AdenosineInosine+NH3\text{Adenosine}\rightarrow \text{Inosine}+NH_3

Adenosine exhibits a wide range of biological activities. It functions as a neuromodulator in the central nervous system, influencing neurotransmitter release and neuronal excitability. Adenosine receptors (subtypes A1, A2A, A2B, and A3) mediate its effects by activating intracellular signaling pathways that regulate various physiological processes such as heart rate, vascular tone, and immune responses. For instance, activation of A1 receptors generally has inhibitory effects on neurotransmission, while A2A receptors promote vasodilation and have anti-inflammatory properties .

The synthesis of adenosine can occur through several pathways:

  • De Novo Synthesis: This pathway involves the assembly of purines from simpler molecules.
  • Salvage Pathway: Adenosine is generated from the breakdown products of nucleotides.
  • Chemical Synthesis: Various synthetic methods exist for producing adenosine and its derivatives, including:
    • Hydrolysis of adenosine monophosphate using type I cytosolic 5-nucleotidase.
    • Phosphorylation reactions involving adenosine kinase.
    • Conjugation reactions to produce modified derivatives .

Adenosine has diverse applications in medicine and biotechnology:

  • Cardiology: It is used as an intravenous medication to treat certain types of cardiac arrhythmias due to its ability to slow down heart rate.
  • Neuroscience: Research into adenosine's role as a neuromodulator has implications for understanding sleep regulation and neuroprotection.
  • Pharmaceutical Development: Adenosine analogs are being explored for their therapeutic potential in cancer treatment and inflammation management .

Studies have shown that adenosine interacts with various receptors and enzymes within the body. For example:

  • Receptor Interactions: Adenosine receptors are involved in numerous signaling pathways that affect cardiovascular function and neuronal activity.
  • Enzymatic Interactions: Enzymes such as ecto-nucleotide triphosphate diphosphohydrolase play roles in regulating extracellular levels of adenosine by hydrolyzing ATP to adenosine .

Adenosine shares structural similarities with other nucleosides and nucleotides. Here are some comparable compounds:

CompoundStructure OverviewUnique Features
Adenosine TriphosphateAdenosine with three phosphate groupsPrimary energy carrier in cells
Adenosine DiphosphateAdenosine with two phosphate groupsIntermediate in ATP synthesis
CytidineCytosine linked to riboseDifferent nitrogenous base (cytosine)
GuanosineGuanine linked to riboseContains guanine instead of adenine
UridineUracil linked to riboseContains uracil instead of adenine

Uniqueness of Adenosine

While many nucleotides serve specific roles in cellular metabolism and genetic coding, adenosine's unique role as both an energy transfer molecule (in its triphosphate form) and a signaling molecule distinguishes it from other similar compounds. Its ability to modulate physiological responses through receptor interactions further enhances its significance in biological systems .

Physical Description

Solid

Color/Form

Needles (from water +3/2)
Crystals from water
White crystalline powde

XLogP3

-1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

267.09675391 g/mol

Monoisotopic Mass

267.09675391 g/mol

Heavy Atom Count

19

Taste

Mild, saline, or bitter taste

LogP

-1.05
-1.05 (LogP)
log Kow = -1.05
-1.05

Odor

Odorless

Decomposition

When heated to decomposition, it emits toxic funes of /nitrogen oxides/.

Melting Point

235.5 °C

UNII

K72T3FS567

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 15 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 32 of 47 companies with hazard statement code(s):;
H315 (96.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Adenosine is indicated as an adjunct to thallium-201 in myocardial perfusion scintigraphy in patients unable to adequately exercise. It is also indicated to convert sinus rhythm of paroxysmal supraventricular tachycardia.

Therapeutic Uses

Analgesics; Anti-Arrhythmia Agents; Vasodilator Agents
Intravenous Adenocard (adenosine injection) is indicated for conversion to sinus rhythm of paroxysmal supraventricular tachycardia (PSVT), including that associated with accessory bypass tracts (Wolff-Parkinson-White Syndrome). When clinically advisable, appropriate vagal maneuvers (eg, Valsalva maneuver), should be attempted prior to Adenocard administration. /Included in US product label/
Adenocard does not convert atrial flutter, atrial fibrillation, or ventricular tachycardia to normal sinus rhythm. In the presence of atrial flutter or atrial fibrillation, a transient modest slowing of ventricular response may occur immediately following Adenocard administration.
Intravenous Adenoscan is indicated as an adjunct to thallium-201 myocardial perfusion scintigraphy in patients unable to exercise adequately. /Included in US product label/
/Experimental Therapy:/ ... It has been shown that, in Japanese men, adenosine improves androgenetic alopecia due to the thickening of thin hair due to hair follicle miniaturization. To investigate the efficacy and safety of adenosine treatment to improve hair loss in women, 30 Japanese women with female pattern hair loss were recruited for this double-blind, randomized, placebo-controlled study. Volunteers used either 0.75% adenosine lotion or a placebo lotion topically twice daily for 12 months. Efficacy was evaluated by dermatologists and by investigators and in phototrichograms. As a result, adenosine was significantly superior to the placebo according to assessments by dermatologists and investigators and by self-assessments. Adenosine significantly increased the anagen hair growth rate and the thick hair rate. No side-effects were encountered during the trial. Adenosine improved hair loss in Japanese women by stimulating hair growth and by thickening hair shafts. Adenosine is useful for treating female pattern hair loss in women as well as androgenetic alopecia in men.

Pharmacology

Adenosine is an endogenous nucleoside occurring in all cells of the body and is not chemically related to other antiarrhythmic drugs. Adenosine may exert its pharmacologic effects by activation of purine (cell surface A1 and A2 adenosine) receptors, as well as relax vascular smooth muscles through the reduction in calcium uptake by inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission. The drug also has negative chronotropic, dromotropic, and inotropic effects on the heart by slowing conduction time throught he AV node and interrupting AV nodal reentry pathways. Adenosine is a potent vasodilator in most vascular beds, but vasoconstriction is produced in renal afferent arterioles and hepatic veins. The drug produces a net mild to moderate reduction in systolic, diastolic, and mean arterial blood pressure and a reflex increase in heart rate. Adenosine is antagonized competitively by methylxanthines such as caffeine and theophylline, and potentiated by blockers of nucleoside transport such as dipyridamole. Adenosine is not blocked by atropine.
Adenosine is a ribonucleoside comprised of adenine bound to ribose, with vasodilatory, antiarrhythmic and analgesic activities. Phosphorylated forms of adenosine play roles in cellular energy transfer, signal transduction and the synthesis of RNA.

MeSH Pharmacological Classification

Analgesics

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EB - Other cardiac preparations
C01EB10 - Adenosine

Mechanism of Action

Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart. Conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and and increased threshold for calcium dependent action potentials. Decreased conduction time leads to an antiarrhythmic effect. Inhibition of calcium influx, reduces the activity of adenylate cyclase, relaxing vascular smooth muscle. Relaxed vascular smooth muscle leads to increased blood flow through normal coronary arteries but not stenotic arteries, allowing thallium-201 to be more readily uptaken in normal coronary arteries.
Adenosine is an endogenous nucleoside present in all cells of the body. Adenosine may exert its pharmacologic effects by activation of purine (cell-surface A1 and A2 adenosine) receptors; relaxation of vascular smooth muscle may be mediated by reduction in calcium uptake through inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission.
Adenosine has negative chronotropic, dromotropic, and inotropic effects on the heart. The drug slows conduction time through the AV node and can interrupt AV nodal reentry pathways, leading to restoration of normal sinus rhythm in patients with PSVT, including that associated with Wolff-Parkinson-White syndrome.
Adenosine is a potent vasodilator in most vascular beds, except in renal afferent arterioles and hepatic veins where it produces vasoconstriction. Adenosine is thought to exert its pharmacological effects through activation of purine receptors (cell-surface A1 and A2 adenosine receptors). Although the exact mechanism by which adenosine receptor activation relaxes vascular smooth muscle is not known, there is evidence to support both inhibition of the slow inward calcium current reducing calcium uptake, and activation of adenylate cyclase through A2 receptors in smooth muscle cells. Adenosine may also lessen vascular tone by modulating sympathetic neurotransmission. The intracellular uptake of adenosine is mediated by a specific transmembrane nucleoside transport system. Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to adenosine monophosphate, or deaminated by adenosine deaminase to inosine. These intracellular metabolites of adenosine are not vasoactive. Myocardial uptake of thallium-201 is directly proportional to coronary blood flow. Since Adenoscan significantly increases blood flow in normal coronary arteries with little or no increase in stenotic arteries, Adenoscan causes relatively less thallium-201 uptake in vascular territories supplied by stenotic coronary arteries ie, a greater difference is seen after Adenoscan between areas served by normal and areas served by stenotic vessels than is seen prior to Adenoscan.
... Current evidence suggests that ADO-metabolizing enzymes such as ecto-5'-nucleotidase or ADO deaminase, as well as enzymes that degrade ATP to adenosine, play an important role in the vasoconstrictor signals sent from the macula densa to the afferent arterioles when tubuloglomerular feedback is activated; increased ADO concentration induced by temporal infusion of AngII results in downregulation of A2 ADO receptors, leading to a predominant effect of A1 receptors; the alteration in the ADO receptors balance further contributes to the synergic interaction between ADO and AngII. ... The ADO-metabolizing enzymes have become important regulators of the effects of ADO on the tone of the afferent and efferent arterioles. As AngII is able to increase de-novo renal ADO content through decrease of ADO-metabolizing enzymes, accumulation of ADO induces downregulation of ADO A2 receptor population without modifying ADO A1 receptor, thereby enhancing the constrictive effects of AngII in the renal vasculature.
For more Mechanism of Action (Complete) data for Adenosine (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA [HSA:134 135 136 140] [KO:K04265 K04266 K04267 K04268]

Vapor Pressure

6.0X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

Adenine
Adenosine 3'-(dihydrogen phosphate)
Adenosine 3'-(tetrahydrogen triphosphate)
Adenosine 3'-(trihydrogen diphosphate)
D-ribose

Other CAS

58-61-7
5536-17-4

Absorption Distribution and Excretion

Data regarding the absorption of adenosine are not readily available.
Adenosine is predominantly eliminated in the urine as uric acid.
Data regarding the volume of distribution of adenosine are not readily available.
Data regarding the clearance of adenosine are not readily available.
Intravenously administered adenosine is rapidly cleared from the circulation via cellular uptake, primarily by erythrocytes and vascular endothelial cells. This process involves a specific transmembrane nucleoside carrier system that is reversible, nonconcentrative, and bidirectionally symmetrical.
As Adenocard requires no hepatic or renal function for its activation or inactivation, hepatic and renal failure would not be expected to alter its effectiveness or tolerability.

Metabolism Metabolites

Adenosine can be phosphorylated by adenosine kinase to form adenosine monophosphate. From there, it is phosphorylated again by adenylate kinase 1 to form adenosine diphosphate, and again by nucleoside diphosphate kinase A or B to form adenosine triphosphate. Alternatively, adenosine can be deaminated by adenosine deaminase to form inosine. Iosine is phosphorylated by purine nucleoside phosphorylase to form hypoxanthine. Hypoxanthine undergoes oxidation by xanthine dehydrogenase twice to form the metabolites xanthine, followed by uric acid.
Intracellular adenosine is rapidly metabolized either via phosphorylation to adenosine monophosphate by adenosine kinase, or via deamination to inosine by adenosine deaminase in the cytosol. Since adenosine kinase has a lower Km and Vmax than adenosine deaminase, deamination plays a significant role only when cytosolic adenosine saturates the phosphorylation pathway.
Adenosine is rapidly metabolized intracellularly to the inactive metabolites adenosine monophosphate and inosine ... The drug is cleared by cellular uptake, principally by erythrocytes and vascular endothelial cells, via a specific transmembrane nucleoside transport system.
Inosine formed by deamination of adenosine can leave the cell intact or can be degraded to hypoxanthine, xanthine, and ultimately uric acid.
Adenosine monophosphate formed by phosphorylation of adenosine is incorporated into the high-energy phosphate pool. While extracellular adenosine is primarily cleared by cellular uptake, ... excessive amounts may be deaminated by an ecto-form of adenosine deaminase.
Intracellular adenosine is rapidly metabolized either via phosphorylation to adenosine monophosphate by adenosine kinase, or via deamination to inosine by adenosine deaminase in the cytosol. Half Life: Less than 10 secs

Associated Chemicals

Adenosine triphosphate; 56-65-5
Adenosine diphosphate; 58-64-0

Wikipedia

Adenosine
Alizarin

Drug Warnings

Contraindications include known hypersensitivity to adenosine, second- or third-degree AV block (except in patients with a functioning artificial pacemaker), sinus node disease, such as sick sinus syndrome or symptomatic bradycardia (except in patients with a functioning artificial pacemaker), and known or suspected bronchoconstrictive or bronchospastic lung disease (eg, asthma).
Following iv injection of adenosine, new arrhythmias (ventricular premature complexes [VPCs], atrial premature complexes, atrial fibrillation, sinus bradycardia, sinus tachycardia, skipped beats, and varying degrees of AV nodal block) frequently appear at the time of conversion to normal sinus rhythm. These arrythmias generally last only a few seconds and resolve without intervention. However, transient or prolonged episodes of asystole, sometimes fatal, have been reported with iv injection of adenosine. Ventricular fibrillation has been reported rarely with iv injection of the drug, including both resuscitated and fatal events. In most cases, these adverse effects occurred in patients receiving concomitant therapy with digoxin or, less frequently, digoxin and verapamil, although a causal relationship has not been established.
Some clinicians state that adenosine should not be used in patients with wide-complex tachycardias of unknown origin because of the risk of inducing potentially serious arrhythmias, including atrial fibrillation with a rapid ventricular rate or prolonged asystole with severe hypotension in preexcited tachycardias (eg, atrial flutter); the drug also may induce ventricular fibrillation in patients with severe coronary artery disease.
Appropriate resuscitative measures should be readily available.
For more Drug Warnings (Complete) data for Adenosine (16 total), please visit the HSDB record page.

Biological Half Life

The half life of adenosine in blood is less than 10 seconds.
... The plasma half-life of adenosine is less than 10 seconds.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

Isolation following hydrolysis of yeast nucleic acid.

General Manufacturing Information

Adenosine: ACTIVE

Analytic Laboratory Methods

Analyte: adenosine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: adenosine: matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid
Analyte: adenosine; matrix: chemical purity; procedure: dissolution in acetic anhydride and anhydrous acetic acid; potentiometric titration with perchloric acid

Clinical Laboratory Methods

Analyte: adenosine; matrix: pharmaceutical preparation (injection solution); procedure: retention time of the liquid chromatogram with comparison to standards (chemical identification)
Analyte: adenosine; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet absorption at 254 nm and comparison to standards (chemical purity)
Analyte: adenosine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 228 nm or mass spectrometry detection; limit of detection: 105 pmol
Analyte: adenosine; matrix: blood (whole); procedure: high-performance liquid chromatography with fluorescence detection at 280 nm (excitation) and 380 nm (emission); limit of detection: 0.2 pmol
Analyte: adenosine; matrix: urine; procedure: capillary electrophoresis with ultraviolet detection at 260 nm; limit of detection: 2 umol

Interactions

The effects of adenosine are antagonized by methylxanthines such as caffeine and theophylline. In the presence of these methylxanthines, larger doses of adenosine may be required or adenosine may not be effective.
Adenosine effects are potentiated by dipyridamole. Thus, smaller doses of adenosine may be effective in the presence of dipyridamole.
Carbamazepine has been reported to increase the degree of heart block produced by other agents. As the primary effect of adenosine is to decrease conduction through the A-V node, higher degrees of heart block may be produced in the presence of carbamazepine.

Dates

Last modified: 07-17-2023
Boison D, Yegutkin GG: Adenosine Metabolism: Emerging Concepts for Cancer Therapy. Cancer Cell. 2019 Dec 9;36(6):582-596. doi: 10.1016/j.ccell.2019.10.007. [PMID:31821783]
Maiuolo J, Oppedisano F, Gratteri S, Muscoli C, Mollace V: Regulation of uric acid metabolism and excretion. Int J Cardiol. 2016 Jun 15;213:8-14. doi: 10.1016/j.ijcard.2015.08.109. Epub 2015 Aug 14. [PMID:26316329]
Cui F, Wang J, Li F, Fan J, Qu G, Yao X, Lei B: Investigation of the Interaction between Adenosine and Human Serum Albumin by Fluorescent Spectroscopy and Molecular Modeling Chinese Journal of Chemistry. 2008 Apr 16;26(4):661-665.
Singh S, McKintosh R: Adenosine . [PMID:30085591]
Uematsu T, Kozawa O, Matsuno H, Niwa M, Yoshikoshi H, Oh-uchi M, Kohno K, Nagashima S, Kanamaru M: Pharmacokinetics and tolerability of intravenous infusion of adenosine (SUNY4001) in healthy volunteers. Br J Clin Pharmacol. 2000 Aug;50(2):177-81. doi: 10.1046/j.1365-2125.2000.00214.x. [PMID:10930971]
Iskandrian AS: Adenosine myocardial perfusion imaging. J Nucl Med. 1994 Apr;35(4):734-6. [PMID:8151404]
Levene PA, Tipson RS: THE RING STRUCTURE OF ADENOSINE. Science. 1931 Nov 20;74(1925):521. doi: 10.1126/science.74.1925.521. [PMID:17798867]
SINGHER HO, MILLMAN N: The adenosine-triphosphatase activity of smooth muscle. Fed Proc. 1946;5(1 Pt 2):202. [PMID:21064444]
Notghi A, Low CS: Myocardial perfusion scintigraphy: past, present and future. Br J Radiol. 2011 Dec;84 Spec No 3:S229-36. doi: 10.1259/bjr/14625142. [PMID:22723530]
Palani G, Ananthasubramaniam K: Regadenoson: review of its established role in myocardial perfusion imaging and emerging applications. Cardiol Rev. 2013 Jan-Feb;21(1):42-8. doi: 10.1097/CRD.0b013e3182613db6. [PMID:22643345]
FDA Approved Drug Products: Adenocard (Adenosine) Intravenous Injection (Discontinued)
FDA Approved Drug Products: Adenoscan (Adenosine) Intravenous Injection (Discontinued)
Dailymed: Adenocard (Adenosine) Intravenous Injection
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